Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a 1,3,4-thiadiazole derivative characterized by a thioether-linked ethyl ester group and a 2-(4-methoxyphenyl)acetamido substituent. This compound belongs to a broader class of thiadiazole derivatives explored for antimicrobial, antifungal, and antitumor activities .
Properties
IUPAC Name |
ethyl 2-[[5-[[2-(4-methoxyphenyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-3-22-13(20)9-23-15-18-17-14(24-15)16-12(19)8-10-4-6-11(21-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWVSUKAIPDOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps. One common synthetic route starts with the preparation of 2-(4-methoxyphenyl)acetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with thiosemicarbazide to form the intermediate 5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazole. Finally, the thiadiazole intermediate is treated with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can lead to various substituted derivatives.
Scientific Research Applications
Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with various molecular targets and pathways. The compound is known to modulate oxidative stress pathways by inhibiting the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. Additionally, it can regulate apoptosis-related proteins, thereby protecting cells from programmed cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects : The target compound’s 2-(4-methoxyphenyl)acetamido group provides conformational flexibility compared to rigid benzamido derivatives (e.g., Compound 44). The acetamido linkage may improve binding to enzymatic targets by allowing better spatial accommodation .
- Synthesis : The general synthesis involves reacting a thiol-functionalized thiadiazole precursor with ethyl chloroacetate in acetone under basic conditions (e.g., K₂CO₃), as seen in analogous syntheses . Yields for similar compounds range from 68% to 88% .
Antifungal Activity
- Compounds with cyclohexylamino or morpholino groups (e.g., ) exhibit antifungal activity by inhibiting ergosterol biosynthesis in Candida species. The target compound’s 4-methoxyphenyl group may enhance membrane penetration due to moderate lipophilicity, though direct antifungal data are unavailable .
- In contrast, the 3-chlorobenzamido derivative () showed potent activity, suggesting electron-withdrawing groups (e.g., Cl) may improve target binding .
Cytotoxic Activity
- Compound 44 (4-methoxybenzamido derivative) displayed negligible cytotoxicity (<10% inhibition) against lung (A549), liver (HEPG2), and breast (MCF7) cancer cells.
- The trifluoromethylphenyl analog () demonstrated distinct NMR shifts (δ 10.74 ppm for NH), indicating strong electron-withdrawing effects that could modulate reactivity .
Physicochemical Properties
- Melting Points : Analogs with bulkier substituents (e.g., 4-phenylpiperazinyl in ) generally exhibit higher melting points (>170°C) due to increased crystalline stability. The target compound’s melting point is predicted to align with derivatives like 5j (138–140°C) .
Biological Activity
Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a thiadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 = 0.084 ± 0.020 mmol L
- A549 (lung cancer) : IC50 = 0.034 ± 0.008 mmol L
These results indicate that the compound exhibits potent anticancer activity, comparable to standard chemotherapeutic agents like cisplatin .
Case Study: Structure-Activity Relationship (SAR)
A study focused on the synthesis of novel thiadiazole derivatives found that modifications to the thiadiazole structure significantly influenced their cytotoxic properties. Compounds with enhanced lipophilicity showed increased interaction with biological targets, leading to improved anticancer efficacy .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The following table summarizes the antimicrobial activity of various thiadiazole compounds against common pathogens:
| Compound | Pathogen | Method | Activity (Zone of Inhibition in mm) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Disk diffusion | 15 |
| Compound B | Candida albicans | Disk diffusion | 18 |
| Compound C | Escherichia coli | Disk diffusion | 12 |
These findings suggest that certain thiadiazole derivatives possess significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans .
The mechanism behind the biological activity of this compound likely involves:
- Inhibition of Cell Proliferation : The compound may interfere with cellular processes essential for cancer cell growth.
- Induction of Apoptosis : It may trigger programmed cell death pathways in cancer cells.
- Antimicrobial Action : The presence of the thiadiazole ring may disrupt microbial cell walls or inhibit essential enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
